molecular formula C5H2Cl2FKN2O B1371575 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt CAS No. 94133-73-0

4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt

Cat. No. B1371575
CAS RN: 94133-73-0
M. Wt: 235.08 g/mol
InChI Key: PMAWLRJXIBXJAZ-UHFFFAOYSA-M
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Description

“4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt” is a chemical compound with the molecular formula C5H3Cl2FN2O . It is also known by other systematic names such as “2(1H)-PYRIDINONE, 4-AMINO-3,5-DICHLORO-6-FLUORO-”, “4-AMINO-3,5-DICHLORO-6-FLUOROPYRIDIN-2(1H)-ONE”, and "4-AMINO-3,5-DICHLORO-6-FLUOROPYRIDIN-2-OL" .


Synthesis Analysis

This compound is an intermediate for the synthesis of Fluroxypyr-d2,13C2 , which is the labeled analogue of Fluroxypyr . Fluroxypyr is a systemic and selective herbicide used for the control of broad-leaved weeds in small grain cereals, maize, pastures, range land, and turf .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular weight of the compound is 196.99 .


Chemical Reactions Analysis

As an intermediate, this compound plays a crucial role in the synthesis of many chemical compounds, such as Fluroxypyr Ethyl Ester, and Fluroxypyr .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 235.08, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 .

Future Directions

The future directions of this compound could involve its continued use as an intermediate in the synthesis of herbicides like Fluroxypyr . As our understanding of its properties and potential applications grows, it may find use in other areas as well.

properties

IUPAC Name

potassium;4-amino-3,5-dichloro-6-fluoropyridin-1-id-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2FN2O.K/c6-1-3(9)2(7)5(11)10-4(1)8;/h(H3,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAWLRJXIBXJAZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)[N-]C(=C1Cl)F)Cl)N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2FKN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70240678
Record name 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70240678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt

CAS RN

94133-73-0
Record name Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094133730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70240678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.093.353
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM 4-AMINO-3,5-DICHLORO-6-FLUORO-2-PYRIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2B4P3V4YQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt
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4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt
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4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt
Reactant of Route 4
4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt
Reactant of Route 5
4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt
Reactant of Route 6
4-Amino-3,5-dichloro-6-fluoro-2-pyridone, monopotassium salt

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